15,15'-Didehydro-beta,beta-carotene

Description

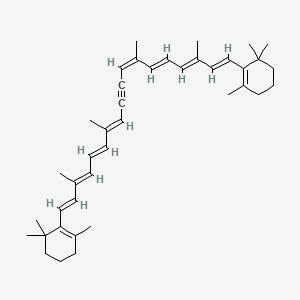

Structure

2D Structure

3D Structure

Properties

CAS No. |

4481-69-0 |

|---|---|

Molecular Formula |

C40H54 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,11,13,15,17-octaen-9-ynyl]cyclohexene |

InChI |

InChI=1S/C40H54/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h13-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ |

InChI Key |

USOYOVIXFHOMRI-BMRNFGFJSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Other CAS No. |

4481-69-0 |

Synonyms |

15,15'-dehydro-beta-carotene 15,15-DBC |

Origin of Product |

United States |

Structural Elucidation and Advanced Conformational Analysis of 15,15 Didehydro Beta,beta Carotene

High-Resolution Spectroscopic Characterization

Spectroscopic methods offer a powerful, non-destructive means to probe the electronic and vibrational properties of molecules, providing insights into their structure and bonding.

The extended π-conjugated system of carotenoids is responsible for their strong absorption in the visible region of the electromagnetic spectrum. libretexts.org In 15,15'-Didehydro-beta,beta-carotene, the introduction of a central alkyne moiety significantly influences the electronic structure. The UV-Vis spectrum is characterized by fine vibrational structure, with the principal absorption maximum (λmax) indicating the energy of the main π-π* electronic transition. libretexts.orgresearchgate.net The position of this maximum is directly related to the effective length of the chromophore. The presence of the triple bond in the center of the polyene chain slightly shortens the conjugated system compared to β-carotene, leading to a hypsochromic (blue) shift in the absorption spectrum. This is because the triple bond alters the HOMO-LUMO energy gap. libretexts.orglibretexts.org

| Spectroscopic Data for this compound | |

| Parameter | Value |

| λmax | Solvent Dependent |

| Molar Extinction Coefficient (ε) | ~140,000 M⁻¹cm⁻¹ |

| Key Electronic Transition | π → π* |

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. For this compound, detailed 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, have enabled the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum exhibits characteristic signals for the olefinic protons along the polyene chain and the protons of the β-ionone rings. researchgate.net The chemical shifts of the protons are influenced by the electronic environment and the through-space interactions with neighboring groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The sp-hybridized carbons of the central triple bond show characteristic resonances in a region distinct from the sp²-hybridized carbons of the polyene chain and the sp³-hybridized carbons of the β-ionone rings.

| ¹H NMR Chemical Shift Assignments (ppm) | |

| Proton | Chemical Shift (δ) |

| Olefinic Protons | 5.5 - 7.0 |

| Methyl Protons (on rings) | ~1.0 |

| Methyl Protons (on chain) | ~1.7 - 2.0 |

| ¹³C NMR Chemical Shift Assignments (ppm) | |

| Carbon | Chemical Shift (δ) |

| C15, C15' (alkyne) | ~95 - 105 |

| Olefinic Carbons | 120 - 145 |

| β-ionone Ring Carbons | 20 - 60 |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound confirms its molecular formula, C₄₀H₅₄. nist.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), reveal characteristic fragmentation patterns. researchgate.net The fragmentation of the protonated molecule [M+H]⁺ often involves cleavages along the polyene chain, leading to the loss of toluene (B28343) and other neutral fragments. These fragmentation pathways are diagnostic for the structure of the carotenoid backbone and the position of the triple bond.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₄₀H₅₄ |

| Exact Mass | 534.4226 |

| Key Fragmentation Ions | [M+H-92]⁺, [M+H-106]⁺ |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.

In the FT-IR spectrum of this compound, a characteristic, though often weak, absorption band corresponding to the C≡C stretching vibration is observed in the region of 2100-2200 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as the C=C stretching vibrations of the polyene chain, are also present. researchgate.net

Resonance Raman spectroscopy is particularly powerful for studying carotenoids. nih.gov Excitation within the electronic absorption band leads to a significant enhancement of the Raman signals associated with the conjugated polyene chain. rsc.org The most intense bands in the resonance Raman spectrum correspond to the in-phase C=C stretching mode (ν₁) around 1520 cm⁻¹ and the C-C stretching mode (ν₂) around 1155 cm⁻¹. The position of the ν₁ band is sensitive to the conformation of the polyene chain and the degree of π-electron delocalization. rsc.org The presence of the triple bond can influence these vibrational frequencies.

| Vibrational Spectroscopy Data (cm⁻¹) | |

| Vibrational Mode | Frequency (cm⁻¹) |

| C≡C Stretch (IR) | ~2150 |

| C=C Stretch (Raman, ν₁) | ~1520 |

| C-C Stretch (Raman, ν₂) | ~1155 |

| C-H Rock (Raman) | ~1005 |

X-ray Crystallography: Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive determination of the three-dimensional structure of a molecule in the solid state.

| Crystallographic Parameters (Hypothetical) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C(15)-C(15') Bond Length | ~1.19 Å |

| C-C≡C Bond Angle | ~178-180° |

| β-ionone Ring Conformation | Twisted (s-cis/s-trans) |

Bond Lengths and Angles in the Polyene and Cyclohexene (B86901) Moieties

Crystal Packing, Unit Cell Parameters, and Space Group Analysis

Specific crystallographic data, including unit cell parameters and space group analysis for this compound, could not be located in the provided search results. However, studies on related carotenoids, such as 15-cis-β,β-carotene, provide a general understanding of how these molecules arrange themselves in a solid state. For 15-cis-β,β-carotene, the crystal structure reveals a packing arrangement where the arms of one molecule fit into the cleft of the next, with notable π–π stacking of the polyene chains.

Conformational Preferences of the Cyclohexene Rings and their Relation to the Polyene Chain

While specific conformational analysis of the cyclohexene rings in this compound is not available in the search results, general principles of cyclohexane (B81311) conformation can be applied. Cyclohexene rings typically adopt a half-chair conformation to minimize ring strain. In carotenoids, the cyclohexene end groups can exist in different conformations relative to the polyene chain, most commonly the 6-s-cis or 6-s-trans conformers, arising from rotation around the C6-C7 single bond. The preference for a particular conformation is influenced by steric interactions between the ring and the polyene chain.

Stereochemical Investigations

Isolation and Characterization of Geometric Isomers (e.g., cis-isomers)

The extended conjugated polyene chain in carotenoids allows for the existence of numerous geometric isomers (cis/trans or E/Z isomers). While the provided search results extensively cover the isomers of β-carotene, such as 9-cis, 13-cis, and 15-cis forms, specific information on the isolation and characterization of geometric isomers of this compound is not detailed. The presence of the central triple bond in this compound prevents isomerization at this position, but cis/trans isomers can still occur at other double bonds along the polyene chain. The characterization of such isomers would typically involve techniques like HPLC, UV-Vis spectroscopy, and NMR spectroscopy to identify the specific configuration of each double bond.

Isomerization Pathways: Chemical, Thermal, and Photoinduced Processes

The isomerization of carotenoids from the all-trans form to various cis isomers can be induced by several factors, including heat, light, and chemical catalysts.

Chemical Isomerization: The use of catalysts can facilitate the isomerization of carotenoids. For instance, iodine is a classic catalyst used for the controlled isomerization of all-trans-β-carotene to its cis isomers. researchgate.net Lewis acids, such as titanium tetrachloride and ferric chloride, have also been shown to catalyze the isomerization of (all-E)-carotenoids. thegoodscentscompany.com These catalysts can promote the formation of intermediate radical carbocations, leading to the rotation around double bonds and subsequent formation of cis isomers. thegoodscentscompany.com

Thermal Isomerization: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the rotation around the double bonds in the polyene chain, leading to a mixture of geometric isomers. Theoretical studies on β-carotene have shown that increasing the temperature enhances the rate of interconversion between E and Z isomers. physchemres.org

Photoinduced Isomerization: Exposure to light can also induce isomerization in carotenoids. The absorption of light by the conjugated system can lead to the formation of an excited state, where the rotation around a double bond is more facile. This process is a key aspect of the function of some carotenoids in biological systems, such as the role of retinal in vision. The specific products of photoisomerization can be influenced by the wavelength of light and the presence of photosensitizers.

Electronic Properties and Redox Chemistry of 15,15 Didehydro Beta,beta Carotene

Electron Transfer Mechanisms in Extended Polyconjugated Systems

The nature of electron transfer in molecules with extended π-systems like 15,15'-didehydro-beta,beta-carotene is a subject of significant interest. The key question is whether two electrons are transferred simultaneously or in a stepwise manner.

Typically, the removal or addition of a second electron from a molecule is more difficult than the first due to Coulombic repulsion between the charges. acs.org This usually results in two separate one-electron transfer steps observed in electrochemical measurements.

However, in the case of the oxidation of this compound, a single two-electron transfer wave is observed. acs.org This indicates an unusual scenario where the two electron transfers occur at very close or even the same potential. In contrast, the reduction of this compound follows the more conventional path of two successive one-electron transfers. acs.org

The observation of a single two-electron wave in the oxidation of this compound is attributed to a phenomenon known as potential inversion. acs.org This occurs when the standard potential for the second electron transfer is less positive (i.e., more favorable) than the first.

Several interconnected factors contribute to potential inversion in these long, conjugated systems: acs.orgnih.gov

Charge Delocalization vs. Localization: In the radical cation formed after the first oxidation, the positive charge (hole) is delocalized over the entire π-system. nih.gov This delocalization disfavors strong stabilization by the solvent.

Dication Stabilization: Upon the second oxidation, the resulting dication can localize the two positive charges towards the ends of the molecule, specifically at the hole-accepting β-ionone rings. acs.orgnih.gov This separation minimizes the Coulombic repulsion between the charges.

Solvation Effects: The localization of charges in the dication allows for more effective stabilization by the solvent compared to the delocalized charge in the radical cation. nih.gov

The combination of minimized Coulombic repulsion and enhanced solvation of the dication makes the second oxidation step energetically more favorable than the first, leading to potential inversion and the appearance of a single two-electron oxidation wave. nih.gov For reduction, the terminal groups are not as effective at accepting two electrons, thus potential inversion is not observed, and two separate one-electron reduction waves are seen. acs.org

Theoretical Descriptors of Electronic Structure and Reactivity

Theoretical methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of carotenoids. bohrium.comrsc.orgresearchgate.netnih.gov While specific DFT studies on this compound are less common than for β-carotene, the principles derived from β-carotene studies are largely applicable.

The electronic properties of these molecules are dominated by the π-conjugated system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their redox behavior and spectroscopic properties. bohrium.comrsc.org The HOMO-LUMO gap is a critical parameter that corresponds to the energy of the lowest electronic transition. bohrium.com

Theoretical and Computational Investigations of 15,15 Didehydro Beta,beta Carotene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the properties of molecules like 15,15'-didehydro-beta,beta-carotene. These methods allow for a detailed understanding of the molecule at the atomic level.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a molecule as complex as this compound, Density Functional Theory (DFT) is a widely used method. DFT provides a good balance between computational cost and accuracy by approximating the complex many-electron problem. nih.gov Ab initio methods, which are based on first principles without empirical parameters, can also be employed for higher accuracy, though at a greater computational expense.

The introduction of the C≡C triple bond at the 15,15' position is expected to impose a more linear and rigid geometry in the central part of the polyene chain compared to the all-trans-β,β-carotene. DFT and ab initio calculations can precisely predict the bond lengths and angles, confirming the planarity of the conjugated system, which is crucial for its electronic properties. The β-ionone rings at the ends of the molecule are known to be twisted out of the plane of the polyene chain, and the extent of this twist can be accurately calculated. rsc.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å or Degrees) |

| C15-C15' Bond Length | ~1.21 |

| C14-C15 Bond Length | ~1.43 |

| C15-C14-C13 Angle | ~178° |

| β-ionone Ring Torsion Angle | 40-60° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Precise values would require specific DFT calculations for this molecule.

The electronic and optical properties of conjugated molecules are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition. nih.gov

For this compound, the extended π-conjugated system results in a relatively small HOMO-LUMO gap. The introduction of the triple bond is expected to further lower the LUMO energy level due to increased conjugation, potentially leading to a smaller HOMO-LUMO gap compared to β,β-carotene. This would imply that this compound might absorb light at longer wavelengths. DFT calculations are instrumental in quantifying these energy levels and the resulting gap. rsc.orgphyschemres.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | -2.5 to -3.0 |

| HOMO-LUMO Gap | 2.0 to 2.5 |

Note: These energy values are typical for long conjugated systems and are for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

To understand the light-absorbing properties of this compound, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. bohrium.comresearchgate.netmdpi.com It allows for the calculation of the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states.

These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. For carotenoids, the most intense absorption band corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂), which is a π-π* transition. The presence of the 15,15'-alkyne is anticipated to cause a red-shift (a shift to longer wavelengths) in the main absorption peak compared to β,β-carotene, a phenomenon that can be precisely predicted by TD-DFT calculations. nih.govvu.lt

Table 3: Predicted Spectroscopic Properties of this compound

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 460-480 nm |

| Main Electronic Transition | S₀ → S₂ (π-π*) |

| Oscillator Strength | > 1.0 |

Note: The predicted λmax is an estimation based on the expected red-shift from β,β-carotene. The oscillator strength is a measure of the transition probability.

Molecular Dynamics Simulations: Conformational Flexibility and Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape and its interactions with the environment over time. nih.gov

For this compound, MD simulations would be particularly useful to study its flexibility. The central triple bond introduces rigidity, but the rest of the polyene chain and the β-ionone rings can still exhibit considerable motion. MD simulations can reveal the preferred conformations of the molecule in different solvents or within a biological membrane, providing a dynamic understanding of its structure. mdpi.com

Structure-Property Relationship Studies and Predictive Modeling

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish structure-property relationships. For example, by varying the length of the polyene chain or the nature of the end groups, one can computationally predict how these changes affect the HOMO-LUMO gap, the absorption spectrum, and other properties. researchgate.net

This approach can lead to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can forecast the properties of new, unsynthesized carotenoid derivatives. These models are valuable in the design of novel molecules with tailored electronic and optical properties for various applications.

Advanced Analytical Methodologies for Detection, Separation, and Quantification of 15,15 Didehydro Beta,beta Carotene in Research

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is the cornerstone for isolating and analyzing 15,15'-didehydro-beta,beta-carotene. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective, whether it is qualitative identification or precise quantification.

High-Performance Liquid Chromatography (HPLC): Optimization of Stationary and Mobile Phases

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for the analysis of carotenoids, including this compound. nih.govnih.gov Optimization of both the stationary and mobile phases is critical to achieve successful separation from other carotenoids and their isomers.

Stationary Phases: C18 columns are commonly employed for carotenoid separation. nih.govresearchgate.net However, for complex mixtures containing various geometric isomers, C30 stationary phases are often superior. The polymeric C30 phase provides enhanced shape selectivity, which is crucial for resolving the subtle structural differences between carotenoid isomers.

Mobile Phases: The mobile phase typically consists of a mixture of solvents, such as methanol, acetonitrile, and tetrahydrofuran (B95107) (THF), often with a small amount of water. researchgate.netupm.edu.my THF is a strong organic modifier that helps in eluting highly nonpolar carotenoids but must be used cautiously to avoid peak distortion. upm.edu.my Isocratic elution can be used for simpler separations, while gradient elution is necessary for complex samples containing compounds with a wide range of polarities. myfoodresearch.com The optimization process involves adjusting the solvent ratios to achieve the best balance between resolution and analysis time. For instance, a mobile phase of methanol, tetrahydrofuran, and water has been successfully used for β-carotene analysis, achieving a retention time of 14.6 minutes on a C18 column. upm.edu.my

To prevent degradation during analysis, antioxidants like butylated hydroxytoluene (BHT) may be added to the extraction solvents and mobile phase. core.ac.uk Furthermore, saponification is a common sample preparation step to remove interfering lipids and esters, although it must be carefully optimized (e.g., KOH concentration, temperature, and time) to prevent carotenoid degradation. researchgate.netupm.edu.my

Table 1: Examples of Optimized HPLC Conditions for Carotenoid Analysis

| Stationary Phase | Mobile Phase Composition | Elution Mode | Target Analyte(s) | Reference |

|---|---|---|---|---|

| C18 (ZORBAX 300 SB) | Methanol:Tetrahydrofuran:Water | Isocratic | β-carotene | researchgate.net |

| C18 | Methyl dichloride:Methanol:Acetonitrile (2:1:3) | Isocratic | β-carotene, α-tocopherol | myfoodresearch.com |

| C18 | Acetonitrile, Methanol, Dichloromethane | Gradient | Retinol, Retinyl esters, β-carotene | nih.gov |

Gas Chromatography (GC) with Derivatization Strategies for Volatile Cleavage Products

Due to their low volatility and thermal instability, intact carotenoids like this compound are not suitable for direct analysis by Gas Chromatography (GC). oup.com However, GC is an invaluable tool for analyzing the smaller, volatile, and semi-volatile compounds that result from the oxidative cleavage or chemical degradation of the carotenoid backbone. nih.gov These cleavage products, often apocarotenoids, contribute significantly to the aroma and flavor of many fruits and flowers. nih.gov

Common volatile cleavage products from carotenoids include β-ionone, 5,6-epoxy-β-ionone, and dihydroactinidiolide (B95004) (DHA). nih.gov The analysis of these compounds often requires a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), followed by GC separation. nih.govfrontiersin.org

Derivatization: For less volatile or polar cleavage products (e.g., those with hydroxyl or carboxyl groups), derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers. This allows for the analysis of a wider range of degradation products. While specific derivatization strategies for cleavage products of this compound are not widely documented, the methods used for other apocarotenoids are directly applicable.

Capillary Electrochromatography (CEC) for High-Resolution Separations

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. wikipedia.org In CEC, the mobile phase is driven by electro-osmotic flow (EOF) rather than high pressure, resulting in a plug-like flow profile that minimizes band broadening and leads to exceptionally high resolution. nih.govresearchgate.net

CEC has been successfully applied to the separation of major carotenoids like β-carotene, lycopene, and lutein, as well as their geometric isomers, with efficiencies ranging from 66,000 to 128,000 plates/m. nih.gov A typical setup might involve a capillary column packed with 3 µm Hypersil ODS (C18) particles and an optimized mobile phase such as 60% acetonitrile, 35% THF, and 5% of a 5 mM Tris aqueous buffer (pH 8). nih.gov This high resolving power makes CEC particularly suitable for separating the complex mixtures of isomers that can arise during the synthesis or degradation of this compound. nih.govnih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenating chromatographic separation with mass spectrometry provides a powerful tool for both the unequivocal identification and precise quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the structural confirmation and sensitive quantification of carotenoids. researchgate.net A sensitive LC-MS/MS method was developed to simultaneously analyze β-carotene and its metabolites, demonstrating the power of this technique. nih.govnih.gov

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for nonpolar compounds like carotenoids, as it is generally more efficient than Electrospray Ionization (ESI) for these molecules. researchgate.net APCI in positive mode typically generates a strong protonated molecule [M+H]+. researchgate.netresearchgate.net

Quantification: For quantification, tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity. nih.govmdpi.com This involves monitoring a specific transition from a precursor ion (e.g., the [M+H]+ of this compound) to a characteristic product ion. For example, in the analysis of β-carotene, the transition m/z 537→321 has been used. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C₁₀]β-carotene, is the gold standard for accurate quantification as it corrects for variations in extraction efficiency and matrix effects. nih.govresearchgate.net Such methods can achieve limits of detection (LOD) in the femtomole range. nih.gov

Table 2: Representative LC-MS Parameters for Carotenoid Analysis

| Analyte | Column | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|---|

| [¹²C]β-carotene | C18 | APCI (+) | 537 | 321 | nih.gov |

| [¹³C₁₀]β-carotene | C18 | APCI (+) | 547 | 330 | nih.gov |

| β-carotene | C30 | APCI (+) | 537 | - (SIM) | researchgate.net |

| Retinol | C18 | APCI (+) | 269 | 93 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile cleavage products of this compound. nih.gov The coupling of GC with a mass spectrometer allows for the confident identification of separated compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley) and by analyzing their fragmentation patterns. niscpr.res.inresearchgate.net

Techniques like headspace solid-phase microextraction (HS-SPME) are frequently used for sample preparation, allowing for the extraction and concentration of volatile analytes from the sample matrix without the use of solvents. frontiersin.orgfrontiersin.org GC-MS analysis has been used to identify numerous carotenoid-derived aroma compounds in fruits and plants, such as β-ionone, β-damascenone, and geranylacetone. frontiersin.orgnih.gov Isotope labeling studies using ¹⁸O₂ followed by GC-MS analysis have confirmed that the oxygen incorporated into cleavage products like β-ionone comes from molecular oxygen, elucidating the reaction mechanism of carotenoid cleavage dioxygenases. nih.gov

Table 3: Volatile Cleavage Products from Carotenoids Identified by GC-MS

| Compound | Precursor Carotenoid (Typical) | Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| β-Ionone | β-carotene | Tomato, Arabidopsis | HS-SPME-GC-MS | nih.govnih.gov |

| Geranylacetone | ζ-carotene, Phytoene | Tomato, Grapes | HS-SPME-GC-MS | frontiersin.orgnih.gov |

| β-Cyclocitral | β-carotene | Tomato, Saffron | HS-SPME-GC-MS | frontiersin.orgnih.gov |

| 6-methyl-5-hepten-2-one | Lycopene | Tomato, Grapes | HS-SPME-GC-MS | frontiersin.org |

Sample Preparation Protocols: Minimizing Degradation and Preserving Analytes

The accurate analysis of this compound, like other carotenoids, is critically dependent on the integrity of the sample. Due to their highly unsaturated structure, carotenoids are exceptionally susceptible to degradation through oxidation and isomerization when exposed to light, heat, and oxygen. nih.govresearchgate.net Therefore, meticulous sample preparation is paramount to prevent the formation of artifacts and ensure that analytical results reflect the true composition of the sample. service.gov.uk

Key considerations in sample preparation involve protecting the analyte from degradative forces from the moment of sampling through to the final analytical injection. This includes working under subdued light, utilizing inert atmospheres (e.g., nitrogen or argon), and maintaining low temperatures. nih.gov The destruction of the natural food matrix, while necessary for extraction, exposes the carotenoids to cellular enzymes and oxygen, increasing the risk of degradation. service.gov.ukcirad.fr Rapid processing or blanching can inactivate oxidative enzymes, mitigating further losses. service.gov.ukmdpi.com

Extraction is a critical step where the choice of solvent is crucial. Solvents must effectively solubilize the lipophilic carotenoids while minimizing degradation. acs.org Common solvents include hexane, acetone (B3395972), ethanol, and dichloromethane. nih.govnrct.go.th Often, a mixture of solvents is employed to achieve optimal extraction efficiency. nih.gov To prevent oxidation during this stage, antioxidants such as butylated hydroxytoluene (BHT) are frequently added to the extraction solvents. foodandnutritionjournal.org

For many sample matrices, particularly those rich in fats and oils, a saponification step is necessary. service.gov.uknrct.go.th This process uses an alkali (e.g., potassium hydroxide) to hydrolyze interfering lipids (triglycerides) and chlorophylls (B1240455), which can otherwise co-elute with the carotenoids during chromatography. However, saponification itself must be carefully controlled (e.g., by using mild temperatures and short durations) as it can induce isomerization or degradation of the target analytes. foodandnutritionjournal.orgmdpi.com

After extraction and saponification, the sample is typically concentrated. This step must also be handled with care, often involving rotary evaporation under reduced pressure and at low temperatures (below 40°C) to prevent thermal degradation. nih.gov The final extract is then redissolved in a solvent compatible with the analytical system, such as the mobile phase used for High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Below is a table summarizing key protocols for minimizing carotenoid degradation during sample preparation.

| Parameter | Protocol/Consideration | Rationale | Reference(s) |

| Light Exposure | Work under amber or yellow lighting; use amber glassware and protect samples from direct light. | Prevents photo-oxidation and trans-to-cis isomerization. | researchgate.netnih.gov |

| Oxygen Exposure | Purge samples and solvents with inert gas (nitrogen or argon); work quickly. | Minimizes oxidative degradation of the conjugated double bond system. | nih.govcirad.fr |

| Temperature | Keep samples on ice or refrigerated; evaporate solvents at low temperatures (<40°C). | Reduces the rate of thermal degradation and isomerization. | nih.govmdpi.com |

| Enzymatic Activity | Process fresh samples immediately; blanching or freeze-drying can inactivate enzymes. | Prevents enzymatic oxidation upon tissue homogenization. | service.gov.ukmdpi.com |

| Extraction Solvents | Use a combination of solvents (e.g., hexane, acetone, ethanol); add an antioxidant like BHT. | Ensures efficient extraction and protects analytes from oxidation during the process. | nih.govfoodandnutritionjournal.org |

| Saponification | Use methanolic or ethanolic KOH; control temperature and time to avoid analyte loss. | Removes interfering lipids and chlorophylls without degrading the target carotenoids. | nrct.go.thmdpi.com |

Quality Assurance and Method Validation in Carotenoid Analysis

To ensure that analytical data for this compound are reliable, reproducible, and accurate, rigorous quality assurance (QA) and method validation are indispensable. researchgate.net High-Performance Liquid Chromatography (HPLC) is considered the gold standard for carotenoid quantification, and its validation must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govunhas.ac.id

Method validation establishes the performance characteristics of an analytical procedure and demonstrates its suitability for the intended purpose. nih.gov The key parameters evaluated during the validation of an HPLC method for carotenoid analysis are detailed below.

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other compounds in the sample matrix, such as other carotenoids, isomers, or degradation products. nih.gov This is typically assessed by comparing the chromatograms of a blank matrix, the matrix spiked with the standard, and the standard solution itself. Peak purity analysis using a Diode Array Detector (DAD) is also a common practice. nih.gov

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nrct.go.th A calibration curve is constructed by analyzing a series of standards at different concentrations. The correlation coefficient (R²) of the regression line should ideally be ≥0.999. nrct.go.th

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage recovered is calculated. nrct.go.th Acceptable recovery rates are typically within a pre-defined range (e.g., 80-120%). nrct.go.th

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples during the same day. nih.gov

Intermediate Precision (Inter-day precision) : Analysis of replicate samples on different days. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nrct.go.thunhas.ac.id

Robustness : This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage. nrct.go.th

The use of high-quality reference materials is crucial for accurate quantification. amerigoscientific.com When a certified standard for a specific carotenoid like this compound is not available, semi-quantification may be performed using a calibration curve from a closely related and commercially available standard, such as beta-carotene. mdpi.com

The following table outlines typical validation parameters for HPLC-based carotenoid analysis.

| Validation Parameter | Acceptance Criteria | Typical Assessment Method | Reference(s) |

| Specificity | No interfering peaks at the analyte's retention time. | Comparison of blank, standard, and spiked sample chromatograms; peak purity analysis. | nih.gov |

| Linearity (R²) | ≥ 0.995 (often ≥ 0.999 desired) | Analysis of 5-6 standard concentrations to generate a calibration curve. | nrct.go.thunhas.ac.id |

| Accuracy (% Recovery) | Typically 80-120% | Spiking a blank matrix with a known concentration of the standard and analyzing the recovery. | nrct.go.th |

| Precision (% RSD) | Typically ≤ 2% for repeatability; slightly higher for intermediate precision. | Multiple analyses of the same sample on the same day (repeatability) and on different days (intermediate precision). | nih.govuspnf.com |

| LOD/LOQ | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. | Determined based on the standard deviation of the response and the slope of the calibration curve. | nrct.go.thunhas.ac.id |

| Robustness | % RSD of results should be within acceptable limits after minor method variations. | Deliberately altering parameters like pH, flow rate, and temperature to observe the effect on results. | nrct.go.th |

Future Research Directions and Potential Applications in Chemical Science for 15,15 Didehydro Beta,beta Carotene

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 15,15'-didehydro-beta,beta-carotene involves the condensation of two molar equivalents of β-C₁₉-aldehyde with acetylenedimagnesium bromide to form a C₄₀-diol, which is then converted to the target molecule through allylic rearrangement and dehydration. prepchem.com While foundational, this method presents opportunities for improvement in terms of efficiency and sustainability.

Future research will likely focus on the development of novel synthetic strategies that offer higher yields, reduced reaction steps, and the use of more environmentally benign reagents and conditions. Modern synthetic methodologies, particularly those developed for the synthesis of complex polyynes, could be adapted for this compound.

Table 1: Comparison of Synthetic Strategies for Didehydrocarotenoids and Related Polyynes

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Key Research Focus |

| Classical Condensation | Condensation of C₁₉-aldehydes with an acetylene (B1199291) dianion followed by rearrangement/dehydration. prepchem.com | Established and proven route. | Improving yields, minimizing side products, and exploring milder reaction conditions. |

| Alkyne Metathesis | Metathesis of diynes using molybdenum or tungsten catalysts to form longer polyynes. chemrxiv.org | Potential for higher selectivity and efficiency, with the possibility of a one-step C₄₀ backbone formation from smaller fragments. | Catalyst design for improved selectivity with bulky end groups, and optimization of reaction conditions to favor the desired product. chemrxiv.org |

| Electrochemically Driven Synthesis | Utilization of electrons as oxidants in green solvents like acetone (B3395972) and water. rsc.org | Highly sustainable, avoids stoichiometric oxidants, and can be scalable through continuous flow processes. rsc.org | Investigating the applicability of electrochemical methods to the specific bond formations required for the didehydrocarotenoid backbone. |

| Biocatalysis | Use of enzymes, such as novel desaturases/acetylenases found in bacteria, to construct the polyyne chain. nih.gov | Highly specific and sustainable, operating under mild conditions. | Discovery and engineering of enzymes capable of constructing the C₄₀ didehydrocarotenoid skeleton. |

The exploration of these modern synthetic routes could lead to more accessible and cost-effective production of this compound, paving the way for its broader investigation and application.

Exploration of Novel Chemical Reactivity and Transformation Pathways

The central alkyne functionality in this compound is a key site for chemical reactivity, offering a gateway to a variety of novel molecular architectures. The reactivity of polyynes is a rich field of study, with transformations that could be applied to this specific carotenoid. researchgate.net

Future research is expected to explore a range of chemical transformations at the 15,15'-position, including:

Cycloaddition Reactions: The alkyne can participate in Diels-Alder and [2+2] cycloaddition reactions, allowing for the construction of complex, fused-ring systems. researchgate.net Investigating these reactions with this compound could lead to novel polycyclic aromatic compounds with unique photophysical properties.

Click Chemistry: The alkyne is a prime substrate for copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), a cornerstone of "click chemistry." This would enable the straightforward conjugation of this compound to a wide range of molecules, including polymers, biomolecules, and nanoparticles, to create functional materials.

Hydration and Addition Reactions: The selective addition of various reagents across the triple bond could yield a diverse library of 15,15'-functionalized β-carotene derivatives, such as the corresponding 15,15'-diketone or vinyl-substituted carotenoids.

Organometallic Chemistry: The interaction of the alkyne with transition metals could lead to the formation of novel organometallic complexes with interesting catalytic or material properties.

Understanding and harnessing the reactivity of the central triple bond will be crucial in unlocking the full potential of this compound as a versatile building block in synthetic chemistry.

Design and Synthesis of Advanced Didehydrocarotenoid Analogues

Building upon the exploration of its chemical reactivity, a significant area of future research will be the rational design and synthesis of advanced didehydrocarotenoid analogues with tailored properties. By modifying the core structure of this compound, it is possible to fine-tune its electronic, optical, and biological properties.

Potential areas of focus include:

Functionalization of the End Groups: The β-ionone rings can be chemically modified to introduce a variety of functional groups. For example, the synthesis of 4,4'-dihydroxy-15,15'-dehydro-β-carotene has been reported, demonstrating that the end groups can be functionalized. google.com Introducing electron-donating or -withdrawing groups could significantly alter the optoelectronic properties of the molecule.

Synthesis of Unsymmetrical Analogues: The classical synthesis allows for the potential creation of unsymmetrical analogues by using two different C₁₉-aldehyde precursors. This would lead to dipolar structures with interesting non-linear optical properties.

Creation of Didehydrocarotenoid-based Polymers: Using the reactivity of the alkyne or functionalized end groups, this compound could be incorporated as a monomer into conjugated polymers, leading to new materials for organic electronics.

The synthesis of these advanced analogues will require a combination of traditional and modern synthetic techniques, including cross-coupling reactions and robust methods for the construction of the polyene backbone.

Potential in Advanced Materials Research: Optoelectronic Properties and Light Harvesting

The extended π-conjugated system of this compound, with its central alkyne, suggests significant potential for applications in advanced materials, particularly in the fields of optoelectronics and light harvesting. Carotenoids, in general, are known for their ability to absorb light and transfer energy. nih.gov The introduction of the triple bond in this compound is expected to modify these properties in intriguing ways.

Future research in this area will likely focus on:

Characterization of Photophysical Properties: A thorough investigation of the absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics of this compound is essential. Theoretical studies, such as time-dependent density functional theory (TD-DFT), can provide valuable insights into its electronic transitions. researchgate.net

Light-Harvesting Systems: The design of artificial photosynthetic systems is a major goal in chemistry. Didehydrocarotenoids could be incorporated into supramolecular assemblies, such as dendrimers or pigment-protein complexes, to act as efficient light-harvesting antennas. rsc.orgnih.gov The rigid nature of the central alkyne may offer advantages in controlling the geometry and electronic coupling within these systems.

Molecular Wires: The linear, rigid structure of the conjugated polyyne chain makes this compound an attractive candidate for use as a molecular wire in nanoscale electronic devices. Research will involve synthesizing analogues with appropriate end groups for anchoring to electrodes and measuring their charge transport properties.

Table 2: Potential Applications of this compound in Advanced Materials

| Application Area | Rationale | Key Research Directions |

| Organic Light-Emitting Diodes (OLEDs) | The conjugated system could be engineered to exhibit efficient electroluminescence. | Synthesis of analogues with high fluorescence quantum yields and appropriate energy levels for use as emitters or host materials. |

| Organic Photovoltaics (OPVs) | The strong light absorption in the visible spectrum makes it a potential donor material in bulk heterojunction solar cells. | Design of analogues with broad absorption spectra and favorable energy level alignment with acceptor materials. |

| Non-Linear Optics | The extended π-system and the potential for creating dipolar analogues suggest strong non-linear optical responses. | Synthesis of unsymmetrical didehydrocarotenoids and measurement of their hyperpolarizabilities. |

| Fluorescent Sensors | The fluorescence properties could be sensitive to the local environment, allowing for the development of sensors for ions or small molecules. | Design of analogues with specific binding sites and studying their fluorescence response upon binding to analytes. |

Role in Mechanistic Organic Chemistry: Understanding Polyene Reactivity

The well-defined and rigid structure of this compound makes it an excellent model system for fundamental studies in mechanistic organic chemistry. The interplay between the polyene chain and the central alkyne provides a unique platform to investigate the principles of π-conjugation and reactivity.

Future research could utilize this compound to:

Probe the Effects of a Central Alkyne on Polyene Properties: By comparing the spectroscopic and chemical properties of this compound with those of β-carotene and other carotenoids, researchers can gain a deeper understanding of how the introduction of a triple bond affects the electronic structure, stability, and reactivity of a long conjugated system.

Investigate Reaction Mechanisms: The molecule can be used as a substrate to study the mechanisms of various organic reactions, such as electrophilic additions, cycloadditions, and pericyclic reactions, on a complex and relevant biological scaffold. mun.ca

Validate Theoretical Models: The experimental data obtained from studies on this compound can be used to benchmark and refine theoretical models for predicting the properties and reactivity of large conjugated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.